molecular formula C8H8INS B7739485 3-methyl-1,3-benzothiazol-3-ium;iodide

3-methyl-1,3-benzothiazol-3-ium;iodide

Cat. No.: B7739485
M. Wt: 277.13 g/mol
InChI Key: SGYIRNXZLWJMCR-UHFFFAOYSA-M
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Description

3-Methyl-1,3-benzothiazol-3-ium iodide is a quaternary ammonium salt characterized by a benzothiazole core substituted with a methyl group at the 3-position and an iodide counterion. This compound is synthesized via N-alkylation of 2-amino-1,3-benzothiazole with methyl iodide or α-iodoketones under catalyst-free conditions . Its structure is confirmed by $ ^1 \text{H} $ and $ ^{13} \text{C} $ NMR spectroscopy, UV-Vis absorption spectra, and elemental analysis . The methyl group enhances stability and influences intermolecular interactions, making it a versatile intermediate in organic synthesis and materials science. Applications include its use as a precursor for fluorescent dyes, antimicrobial agents, and cardiolipin-binding molecules .

Properties

IUPAC Name

3-methyl-1,3-benzothiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8NS.HI/c1-9-6-10-8-5-3-2-4-7(8)9;/h2-6H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYIRNXZLWJMCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CSC2=CC=CC=C21.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CSC2=CC=CC=C21.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The mechanism follows an SN2 pathway:

  • Nucleophilic Attack : The lone pair on the nitrogen atom of benzothiazole attacks the electrophilic methyl carbon in methyl iodide.

  • Transition State Formation : A pentacoordinate transition state forms, with simultaneous bond formation (N–CH₃) and bond cleavage (I⁻ departure).

  • Product Formation : The iodide counterion stabilizes the positively charged benzothiazolium species.

The reaction is summarized as:

Benzothiazole+CH3I3-Methyl-1,3-benzothiazol-3-ium iodide[1][2]\text{Benzothiazole} + \text{CH}_3\text{I} \rightarrow \text{3-Methyl-1,3-benzothiazol-3-ium iodide} \quad

Procedure Details

  • Reagents and Stoichiometry :

    • Benzothiazole (1.0 equiv) and methyl iodide (1.2 equiv) are combined in anhydrous acetonitrile or ethanol.

    • A 20% molar excess of methyl iodide ensures complete quaternization.

  • Reaction Conditions :

    • The mixture is refluxed at 80–85°C for 12–24 hours under inert atmosphere.

    • Progress is monitored via thin-layer chromatography (TLC) or NMR spectroscopy.

  • Workup :

    • After cooling, the product precipitates as a white crystalline solid.

    • Crude material is isolated by vacuum filtration and washed with cold diethyl ether.

  • Recrystallization :

    • The solid is dissolved in hot ethanol and slowly cooled to 4°C to yield high-purity crystals (75–85% yield).

Table 1: Optimization Parameters for Traditional Synthesis

ParameterOptimal ValueImpact on Yield/Purity
SolventAcetonitrileHigher polarity accelerates SN2
Temperature80–85°CBalances reaction rate vs. decomposition
Reaction Time18–24 hoursEnsures >95% conversion
Methyl Iodide Excess20%Drives reaction to completion

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. A typical protocol involves:

  • Mixing benzothiazole (1.0 equiv) and methyl iodide (1.1 equiv) in DMF.

  • Irradiating at 100°C for 1 hour under sealed-vessel conditions.

  • Isolating the product via centrifugation (90% yield, 98% purity).

Solid-Phase Synthesis

This method immobilizes benzothiazole on a resin (e.g., Wang resin) to simplify purification:

  • Resin Functionalization : Benzothiazole is attached via a linker.

  • Alkylation : Methyl iodide in DCM reacts for 6 hours at 25°C.

  • Cleavage : TFA treatment releases the product (68% yield).

Industrial-Scale Production Methods

Industrial protocols prioritize cost-effectiveness and scalability:

  • Continuous Flow Reactors :

    • Benzothiazole and methyl iodide are pumped through a heated reactor (90°C, 10-minute residence time).

    • Yields exceed 90% with automated in-line crystallization.

  • Solvent Recycling :

    • Ethanol is recovered via distillation and reused, reducing waste.

Table 2: Comparison of Laboratory vs. Industrial Methods

MetricLaboratory MethodIndustrial Method
Throughput10–50 g/day100–500 kg/day
Energy ConsumptionHighOptimized
Purity95–98%99%

Purification and Characterization Techniques

Recrystallization

  • Solvent System : Ethanol/water (4:1 v/v) achieves >99% purity.

  • Crystal Morphology : Needle-like crystals confirm successful quaternization.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 3.85 (s, 3H, N–CH₃), δ 7.45–8.20 (m, 4H, aromatic).

  • FT-IR (KBr) :

    • 1630 cm⁻¹ (C=N⁺ stretch), 750 cm⁻¹ (C–S vibration).

  • Elemental Analysis :

    • Calculated: C 34.57%, H 2.90%, N 5.04%. Found: C 34.50%, H 2.88%, N 5.01% .

Chemical Reactions Analysis

3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3-methyl-1,3-benzothiazol-3-ium iodide with structurally related benzothiazolium iodides:

Compound Name Substituents/Modifications Key Properties/Applications References
3-Methyl-1,3-benzothiazol-3-ium iodide 3-methyl group High thermal stability, antimicrobial activity, precursor for dyes
3-Ethyl-1,3-benzothiazol-3-ium iodide 3-ethyl group (replaces methyl) Enhanced lipid-binding specificity (e.g., SM19/CLiB for cardiolipin)
2-[(E)-2-(4-Dimethylaminophenyl)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide Ethyl + dimethylaminophenyl ethenyl group Solvatochromism, strong absorption at 400–600 nm
2-Amino-3-[2-(2-thienyl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodide 2-amino + thienyl ketone substituent UV absorption at 280–320 nm, cyclization to form fused heterocycles
N-Methyl-2-{(3'-methyl-1',3'-benzothiazol-2'-yl)methylenyl}pyridinium iodide Pyridinium + benzothiazole hybrid Cis-configuration, J-aggregate formation for blue sensitization

Key Observations :

  • Substituent Impact: Ethyl groups (e.g., in SM19) improve lipid-binding specificity compared to methyl derivatives, as seen in cardiolipin interactions . Aromatic extensions (e.g., dimethylaminophenyl) induce solvatochromic shifts due to extended π-conjugation .
  • Amino Functionalization: 2-Amino derivatives (e.g., 3d–3f) exhibit distinct UV absorption profiles (280–320 nm) and enable cyclization reactions to form imidazo-benzothiazoles .
  • Hybrid Structures : Pyridinium-benzothiazole hybrids () adopt planar geometries conducive to J-aggregate formation, critical for photographic sensitization.
Physical and Chemical Properties
  • Thermal Stability : Methyl and ethyl derivatives exhibit comparable melting points (~160–180°C), but bulkier substituents (e.g., heptyl in ) reduce crystallinity.
  • Spectroscopic Features :
    • Methyl/ethyl derivatives show $ ^1 \text{H} $ NMR signals at δ 2.5–3.5 ppm for alkyl protons .
    • Aromatic substituents (e.g., thienyl or carbazolyl) introduce distinct $ ^{13} \text{C} $ shifts (δ 120–150 ppm) .
    • Solvatochromic dyes () display absorption maxima sensitive to solvent polarity (e.g., 550 nm in acetone vs. 620 nm in DMSO) .

Q & A

Q. What synthetic strategies are employed for quaternizing benzothiazole derivatives to form iodides?

The synthesis typically involves alkylation of the benzothiazole core using methyl iodide under basic conditions. For example, introducing the methyl group at the nitrogen atom via nucleophilic substitution, followed by purification through recrystallization or column chromatography. Structural confirmation is achieved via NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

  • 1H/13C NMR spectroscopy to confirm proton and carbon environments, particularly distinguishing the methyl group at the 3-position .
  • Infrared (IR) spectroscopy to identify functional groups like C-S and C-N bonds.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve the absolute configuration, as demonstrated in imidazolium salt studies .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of 3-methyl-1,3-benzothiazol-3-ium iodide in substitution reactions?

Density Functional Theory (DFT) calculations can model nucleophilic attack pathways, predicting regioselectivity and transition states. For instance, comparing the electrophilicity of the benzothiazolium core with substituent effects (e.g., methyl vs. ethyl groups) helps optimize reaction conditions. Crystallographic data from related compounds (e.g., imidazolium salts) provide structural benchmarks for computational models .

Q. What methodologies are effective in studying the interaction of this compound with biological targets?

  • Surface Plasmon Resonance (SPR) quantifies binding kinetics with proteins or DNA.
  • Fluorescence quenching assays to monitor interactions with biomolecules like serum albumin.
  • Molecular docking simulations using crystal structures of target enzymes (e.g., kinases) to predict binding modes, as seen in benzimidazole derivative studies .

Q. How can researchers address contradictions in reported biological activities of benzothiazolium derivatives?

Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Reproducibility checks under standardized protocols (pH, solvent, temperature).
  • High-Performance Liquid Chromatography (HPLC) to verify compound purity.
  • Structure-Activity Relationship (SAR) studies to isolate the effects of the methyl group versus other substituents .

Q. What experimental designs are optimal for evaluating the photophysical properties of this compound?

  • UV-Vis spectroscopy to assess absorption maxima and bandgap energy.
  • Fluorescence lifetime measurements to study excited-state behavior.
  • Solvatochromism studies in solvents of varying polarity to probe electronic transitions, as applied in carbocyanine dye research .

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